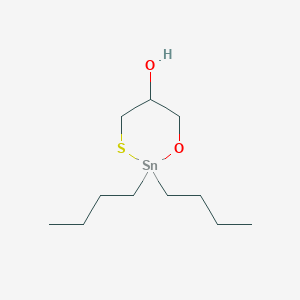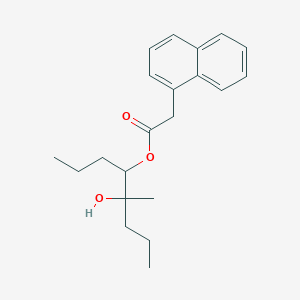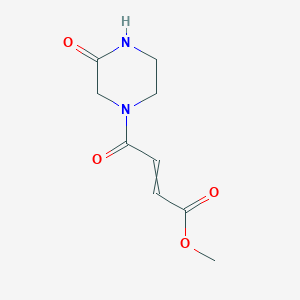
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol is an organotin compound that features a unique structure with a tin atom bonded to both carbon and oxygen atoms. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
The synthesis of 2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol typically involves the reaction of dibutyltin oxide with a suitable thiol and an alcohol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
化学反应分析
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles, resulting in different organotin derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction yields.
科学研究应用
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom in the compound can form coordination complexes with various biological molecules, affecting their function and activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context of its use.
相似化合物的比较
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol can be compared with other organotin compounds such as:
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but with oxygen atoms instead of sulfur.
2,2-Dibutyl-1,3,2-dioxastannane: Another related compound with a different arrangement of oxygen atoms.
The uniqueness of this compound lies in its specific combination of tin, sulfur, and oxygen atoms, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
133302-04-2 |
|---|---|
分子式 |
C11H24O2SSn |
分子量 |
339.08 g/mol |
IUPAC 名称 |
2,2-dibutyl-1,3,2-oxathiastanninan-5-ol |
InChI |
InChI=1S/2C4H9.C3H7O2S.Sn/c2*1-3-4-2;4-1-3(5)2-6;/h2*1,3-4H2,2H3;3,5-6H,1-2H2;/q;;-1;+2/p-1 |
InChI 键 |
JCICEFRXPBGKHM-UHFFFAOYSA-M |
规范 SMILES |
CCCC[Sn]1(OCC(CS1)O)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)



![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)

![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)
